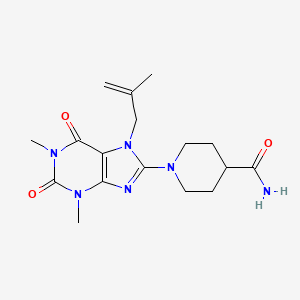

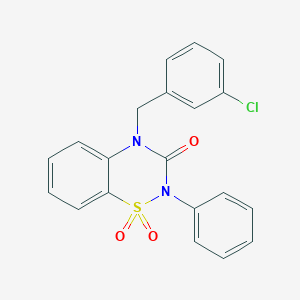

![molecular formula C24H22N2O6S2 B3010107 4-甲氧基-3-((2-(3-(甲硫基)苯基)-1,1-二氧化-3-氧代-2H-苯并[e][1,2,4]噻二嗪-4(3H)-基)甲基)苯甲酸甲酯 CAS No. 941899-54-3](/img/structure/B3010107.png)

4-甲氧基-3-((2-(3-(甲硫基)苯基)-1,1-二氧化-3-氧代-2H-苯并[e][1,2,4]噻二嗪-4(3H)-基)甲基)苯甲酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "methyl 4-methoxy-3-((2-(3-(methylthio)phenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)benzoate" is a complex molecule that likely contains several functional groups, including a methoxy group, a methylthio group, a benzoate ester, and a 2H-benzo[e][1,2,4]thiadiazine moiety with a 1,1-dioxide substitution. This structure suggests the molecule could have interesting chemical and physical properties, as well as potential biological activity.

Synthesis Analysis

The synthesis of related heteroaromatic compounds often involves multi-step reactions, starting from simple precursors. For example, a series of indenopyrazoles, which share some structural similarities with the compound , was synthesized from indanones and phenyl isothiocyanates in two steps, leading to compounds with antiproliferative activity . Similarly, a novel series of 4-hydroxy-N'-(benzylidene)-2H-benzo[e][1,2]thiazine-3-carbohydrazide 1,1-dioxides were synthesized starting from N-alkylation of sodium saccharin with methyl chloroacetate, followed by ring expansion and hydrazinolysis . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds often includes various ring systems and substituents that can adopt different conformations. For instance, in one compound, the 3,6-dihydro-2H-1,3,4-thiadiazine ring adopts a half-boat conformation, and the molecule forms intermolecular hydrogen bonds in the crystal . Another related compound features an intramolecular hydrogen bond that generates an S(6) ring motif . These structural features are important as they can influence the compound's reactivity and interactions with biological targets.

Chemical Reactions Analysis

The compound is likely to participate in a variety of chemical reactions due to its functional groups. For example, the methoxy and methylthio groups could be involved in electrophilic substitution reactions, while the benzoate ester could undergo hydrolysis under basic or acidic conditions. Additionally, the 1,1-dioxide moiety could be involved in redox reactions, as seen in the anodic ring-opening reaction of a related phthalazinone compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. For instance, the presence of the methoxy group could affect the compound's solubility in organic solvents, as observed in the solvent effects on molecular aggregation in related compounds . The aggregation behavior could also impact the fluorescence properties, as seen in the spectroscopic studies of similar molecules . Moreover, the presence of multiple aromatic rings and heteroatoms would likely contribute to the compound's UV-Vis absorption characteristics and potentially its antioxidant properties, as seen in benzimidazole derivatives .

科学研究应用

光物理性质和量子产率

一项研究重点关注与指定分子密切相关的化合物的合成和光物理性质。它强调了甲氧基和氰基对噻吩基团的引入,影响了各种溶剂中的发光特性和量子产率。这项研究为设计具有特定光学性质的材料提供了见解,这些材料在传感器、有机发光二极管 (OLED) 和荧光显微镜中具有潜在应用 (Kim 等人,2021).

抗癌活性

另一项相关研究描述了用新的苯磺酰胺衍生物基团取代的锌酞菁衍生物的合成。这些化合物作为光动力治疗中癌症治疗的 II 型光敏剂显示出显着的潜力,突出了它们良好的荧光特性、高单线态氧量子产率和适当的光降解量子产率 (Pişkin、Canpolat 和 Öztürk,2020).

抗菌剂

从曼尼希碱衍生物合成偶氮甲酸的研究证明了对大肠杆菌和伤寒沙门氏菌等细菌菌株以及黑曲霉和白色念珠菌等真菌菌株具有中等抗菌活性。这表明结构相似的化合物具有作为抗菌剂开发的潜力 (Sah、Bidawat、Seth 和 Gharu,2014).

线虫杀灭活性

一项关于新型 1,2,4-恶二唑衍生物与 1,3,4-噻二唑酰胺部分的合成和线虫杀灭活性的研究揭示了对松材线虫表现出显着活性的化合物。这表明相关化合物在农业害虫防治中的应用,为新型杀线虫剂的开发提供了起点 (Liu、Wang、Zhou 和 Gan,2022).

属性

IUPAC Name |

methyl 4-methoxy-3-[[2-(3-methylsulfanylphenyl)-1,1,3-trioxo-1λ6,2,4-benzothiadiazin-4-yl]methyl]benzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N2O6S2/c1-31-21-12-11-16(23(27)32-2)13-17(21)15-25-20-9-4-5-10-22(20)34(29,30)26(24(25)28)18-7-6-8-19(14-18)33-3/h4-14H,15H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQIAUJYYASVQFO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)OC)CN2C3=CC=CC=C3S(=O)(=O)N(C2=O)C4=CC(=CC=C4)SC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N2O6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

498.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

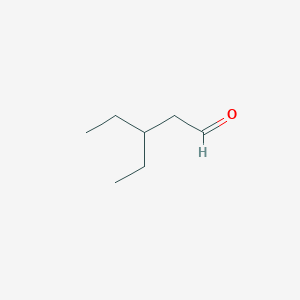

![5-[Butyl(methyl)amino]-2-(isobutyrylamino)benzoic acid](/img/structure/B3010028.png)

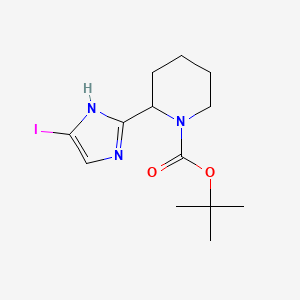

![3-((6-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)methyl)benzonitrile](/img/structure/B3010030.png)

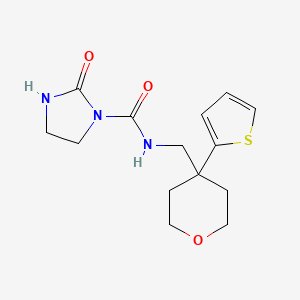

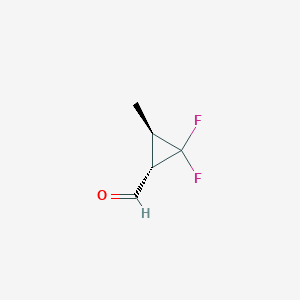

![4-[3-(Trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B3010036.png)

![3-[2-(4-Chloro-3-fluorophenoxy)phenyl]prop-2-enoic acid](/img/structure/B3010037.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)urea](/img/structure/B3010040.png)

![(3E)-3-[(2,6-dichlorophenyl)methoxyimino]-1-phenylindol-2-one](/img/structure/B3010044.png)

![Ethyl 4-[[2-[[4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B3010045.png)

![5-Benzyl-8-(4-chlorophenyl)-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B3010046.png)